molecular formula C5H6BrNS B12289232 5-Bromo-4-ethyl-1,3-thiazole

5-Bromo-4-ethyl-1,3-thiazole

Cat. No.: B12289232
M. Wt: 192.08 g/mol
InChI Key: ASRGRASILZWIRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-1,3-thiazole is a versatile brominated heterocyclic building block prized in organic synthesis and medicinal chemistry research. The thiazole core, a five-membered ring containing nitrogen and sulfur, is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules . The bromine atom at the 5-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling researchers to introduce complex substituents and create diverse chemical libraries for screening . This compound is particularly valuable in the design and synthesis of potential therapeutic agents. Thiazole and its derivatives are extensively investigated for their diverse biological activities, including serving as antitumor agents by inhibiting molecular targets like c-Met kinase , and as antimicrobial agents against various bacterial and fungal strains . The 4-ethyl substituent can be strategically utilized to fine-tune the lipophilicity and steric profile of candidate molecules, which are critical factors for optimizing pharmacokinetic properties and target binding affinity. As with all compounds of this nature, this compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

5-bromo-4-ethyl-1,3-thiazole

InChI

InChI=1S/C5H6BrNS/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3

InChI Key

ASRGRASILZWIRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)Br

Origin of Product

United States

Reactivity and Functionalization Studies of 5 Bromo 4 Ethyl 1,3 Thiazole

Derivatization of the Ethyl Substituent and Ring System

The reactivity of 5-Bromo-4-ethyl-1,3-thiazole (B6281527) is characterized by the distinct functionalities of its substituents and the inherent electronic properties of the thiazole (B1198619) core. The bromine atom at the C5 position, the ethyl group at the C4 position, and the single C-H bond at the C2 position offer multiple avenues for synthetic modification. This section explores the derivatization potential of both the ethyl side chain and the thiazole ring itself through functionalization of its C-H bond.

C–H Functionalization Methodologies on Thiazole Rings

Direct C–H functionalization has become a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the case of this compound, the only available site for direct C-H activation is the C2 position. The proton at the C2 position of the thiazole ring is known to be the most acidic, making it the most reactive site for nucleophilic attack and deprotonation-based functionalization pharmaguideline.comijper.org.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for the C–H functionalization of thiazoles rsc.orgnih.gov. These reactions allow for the introduction of various substituents, such as aryl or alkenyl groups, directly onto the thiazole core.

C-H Arylation at the C2-Position:

The direct arylation of the C2-H bond of thiazole derivatives with aryl halides is a well-established transformation. This reaction is typically catalyzed by a palladium/copper system in the presence of an additive like tetrabutylammonium fluoride (TBAF) researchgate.net. Given that the C4 and C5 positions of the target molecule are already substituted, these methodologies would selectively functionalize the C2 position. The reaction generally proceeds well with electron-rich aryl iodides researchgate.net.

Representative Conditions for Palladium-Catalyzed C2-Arylation of Thiazole

Catalyst SystemAdditive/BaseSolventSubstrate ScopeReference
Pd(OAc)₂ / CuIn-Bu₄NF (TBAF)DMFAryl Iodides researchgate.net
PdCl₂(dppf)Cs₂CO₃DioxaneAryl Bromides rsc.org
Pd(OAc)₂K₂CO₃DMAAryl Chlorides acs.orgnih.gov

This table summarizes typical conditions reported for the C-H arylation of various thiazole derivatives. The specific conditions for this compound may require optimization.

The presence of the bromo and ethyl substituents on the ring is expected to influence the electronic properties and, consequently, the reactivity of the C2-H bond, but the fundamental principle of selective C2 functionalization remains applicable. This approach provides a direct route to novel 2-substituted-4-ethyl-5-bromothiazole derivatives, which are valuable intermediates for further synthetic elaboration.

Role of 5 Bromo 4 Ethyl 1,3 Thiazole As a Synthetic Building Block

Precursor in Complex Heterocyclic Molecule Synthesis

The reactivity of the carbon-bromine bond at the 5-position of the thiazole (B1198619) ring makes 5-Bromo-4-ethyl-1,3-thiazole (B6281527) an ideal precursor for synthesizing more elaborate heterocyclic systems. This is particularly evident in the construction of fused and polycyclic molecules.

This compound serves as a foundational component for creating fused heterocyclic systems, where the thiazole ring is annulated with another ring. One prominent example is the synthesis of thiazolo[5,4-d]thiazoles, which are rigid, planar, and electron-accepting fused heterocycles. tandfonline.com These structures are of significant interest in the field of organic electronics. The general synthetic approach often involves the reaction of a 2,5-diaminobenzene-1,4-dithiol (B96872) derivative with a substituted thiazole, demonstrating a pathway where a brominated thiazole could be a key reactant. tandfonline.com

Furthermore, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives, which have a broad range of pharmacological activities, often starts from a substituted thiazole. researchgate.net Methodologies such as the Hantzsch thiazole synthesis are fundamental in creating the initial thiazole ring, which can then be further functionalized or cyclized. mjcce.org.mkresearchgate.net For instance, a bromo-substituted thiazole can undergo reactions to introduce functionalities that facilitate subsequent cyclization to form fused systems like imidazo[2,1-b]thiazoles or thiazolo[5,4-d]isoxazoles. researchgate.net

The bromine atom on the this compound scaffold is a key functional group for metal-catalyzed cross-coupling reactions, enabling its integration into larger, polycyclic frameworks. Reactions such as Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds, linking the thiazole ring to other aromatic or aliphatic systems.

For example, research on similar 5-bromo-thiazole derivatives has shown their successful use in synthesizing complex stilbene (B7821643) analogs with potential applications as DNA topoisomerase inhibitors. nih.gov In these syntheses, the 5-bromo-thiazole core is sequentially functionalized through bromination and then coupled with other moieties via reactions like the Wittig-Horner reaction. nih.gov This highlights the potential of this compound to act as a central scaffold that can be systematically built upon to create diverse and complex molecular structures. The ability to perform sequential reactions on the thiazole ring and its substituents allows for the creation of intricate polycyclic compounds with tailored properties. nih.gov

Contribution to Scaffold Development in Academic Organic Research

In academic research, this compound and its analogs are valuable tools for developing new molecular scaffolds, particularly for creating libraries of compounds for biological screening and for designing molecules that mimic biological structures.

The thiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to easily functionalize it makes this compound an excellent starting point for creating compound libraries. smolecule.combohrium.com The bromine atom can be replaced through various substitution reactions with amines, thiols, or other nucleophiles, allowing for the rapid generation of a diverse set of derivatives. smolecule.com

This diversification is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a core scaffold to understand how structural changes affect biological activity. For instance, multi-component reactions involving thiazole precursors are used to generate libraries of novel compounds for screening against various biological targets, including cancer cell lines and microbial pathogens. tandfonline.com The reactivity of the bromo-thiazole allows it to be a versatile input in such combinatorial syntheses.

Table 1: Potential Reactions for Library Diversification of this compound

Reaction Type Reagent/Catalyst Product Type
Suzuki Coupling Arylboronic acid / Pd catalyst Aryl-substituted thiazole
Heck Coupling Alkene / Pd catalyst Alkenyl-substituted thiazole
Buchwald-Hartwig Amination Amine / Pd catalyst Amino-substituted thiazole

Thiazoles are widely used as peptidomimetics, which are molecules that mimic the structure and function of peptides. researchgate.net The thiazole ring can be considered a bioisostere of an amide bond or an amino acid residue, offering improved metabolic stability and conformational rigidity. uq.edu.aunih.gov The natural occurrence of thiazoles in peptide-based natural products has inspired their use in synthetic peptidomimetics. researchgate.netresearchgate.net

The synthesis of thiazole-containing peptidomimetics often employs the Hantzsch thiazole reaction, where a thioamide is condensed with an α-haloketone. nih.gov this compound can be incorporated into peptide-like structures where the bromine atom allows for further modification or linkage to other parts of the molecule. Studies have shown that incorporating thiazoles can improve a compound's solubility and provide new sites for binding interactions with biological targets like proteins. nih.gov This makes the thiazole scaffold, and specifically functionalizable versions like this compound, highly valuable in the design of novel therapeutic agents. uq.edu.au

Applications in Materials Chemistry Research

The unique electronic and structural properties of the thiazole ring also make it a valuable component in materials science. Derivatives of this compound can be explored for the development of novel organic materials with specific electronic or optical properties. smolecule.com

For example, thiazole-containing polymers and small molecules are investigated for their use in organic electronics. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are known to be good electron-accepting materials for applications in organic solar cells. The synthesis of these materials often relies on the functionalization of thiazole building blocks. The bromine atom of this compound can be used to polymerize or attach the thiazole unit to a larger conjugated system, thereby tuning the electronic properties of the final material. While specific research on the 4-ethyl derivative is limited, analogous brominated thiazoles serve as precursors in creating materials like liquid crystals and other functional organic materials. smolecule.com

Development of Optoelectronic Materials Utilizing Thiazole Cores

Thiazole-containing compounds are of significant interest in the field of optoelectronics due to their electronic properties. Researchers have explored various thiazole derivatives for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The thiazole ring can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of materials. For instance, thiazole-based organoboron complexes have been synthesized and studied for their fluorescent properties. acs.org Similarly, the thiazolo[5,4-d]thiazole (B1587360) (TzTz) unit, a fused-ring system, is known for its highly tunable optoelectronic properties and has been used as a building block in materials for solar cells. researchgate.net

However, a comprehensive review of scientific literature reveals a lack of specific studies detailing the use of this compound in the synthesis of optoelectronic materials. While the bromo- and ethyl-substituents on the thiazole ring make it a potential candidate for creating new materials through cross-coupling reactions like the Suzuki-Miyaura or Stille reactions, which are common methods for building the conjugated backbones of optoelectronic polymers, there are no detailed research findings or data tables available that describe the synthesis and properties of such materials derived from this specific compound. cdnsciencepub.comresearchgate.netrsc.org

Theoretical and Computational Investigations on 5 Bromo 4 Ethyl 1,3 Thiazole and Analogues

Electronic Structure Analysis and Molecular Geometry

The arrangement of atoms and electrons in a molecule dictates its physical and chemical properties. For 5-Bromo-4-ethyl-1,3-thiazole (B6281527) and its analogues, computational methods are used to predict their three-dimensional structures and electronic landscapes with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and optimized geometry of molecules. bohrium.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can determine the ground-state properties of thiazole (B1198619) derivatives. bohrium.comasianpubs.org These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.net

For thiazole analogues, DFT studies have been used to confirm molecular structures established through spectroscopic techniques. researchgate.netnih.gov The calculated parameters are generally found to be in good agreement with experimental data, for instance from X-ray crystallography, confirming the planarity or non-planarity of the heterocyclic ring system. bohrium.comudayton.edu The presence of substituents, such as the bromo and ethyl groups on the thiazole ring, influences the electron distribution and molecular geometry. The bromine atom, for instance, acts as an electron-withdrawing group, which can affect the bond lengths and angles within the thiazole core.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Thiazole Analogue. (Note: Data is illustrative, based on published calculations for related thiazole derivatives, as specific data for this compound is not publicly available.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=N~1.36 Å
Bond LengthC-S~1.77 Å
Bond LengthC-C~1.37 Å
Bond LengthC-Br~1.88 Å
Bond AngleC-S-C~89.5°
Bond AngleS-C=N~115.0°
Dihedral AngleC-C-N-C~0.5°

This table is generated based on typical values found in computational studies of substituted thiazoles.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of molecules. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. bohrium.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For thiazole derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. semanticscholar.org The distribution of HOMO and LUMO densities across the molecule highlights electron-rich and electron-poor regions. In many thiazole analogues, the HOMO is distributed over the entire molecule, while the LUMO may be concentrated on specific parts of the ring or substituents. researchgate.netresearchgate.net This analysis is fundamental in understanding the outcomes of functionalization reactions. Introducing substituents like electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's reactivity and electronic properties. rsc.org

Table 2: Illustrative FMO Data for Thiazole Analogues.

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenyl-substituted Thiazole-6.20-1.904.30
Thiazole-Hydrazone 1-6.10-2.094.01
Thiazole-Hydrazone 2-5.98-2.123.86

This interactive table showcases how different substituents can alter the frontier orbital energies, based on data from various thiazole derivative studies. acs.org

Mechanistic Studies of Reactions Involving Halogenated Thiazoles

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions, including identifying short-lived intermediates and transition states that are difficult to observe experimentally.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions involving halogenated heterocycles. udayton.edu This allows for the theoretical investigation of various possible reaction mechanisms, such as those for halogenation, cross-coupling, or "halogen dance" rearrangements. udayton.eduwhiterose.ac.uk By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction enthalpies for each step. udayton.edursc.org

For example, theoretical analyses of pyridine-catalyzed halogenation of thiazolo[5,4-d]thiazole (B1587360) have been performed using methods like MP2 and B3LYP. udayton.edu These studies investigated several potential pathways, including direct C-halogenation and pathways involving intermediate N-halogenation, ultimately concluding that direct C-halogenation was the favored mechanism based on the calculated energy profiles. udayton.edu Similarly, DFT has been used to model the transition states in halogen dance reactions, where a halogen atom migrates from one position to another on an aromatic ring, often involving bromo-bridged transition state structures. whiterose.ac.ukresearchgate.net

A key challenge in synthetic chemistry is controlling where a reaction occurs on a complex molecule (regioselectivity). Computational methods have become invaluable for predicting the outcome of such reactions. arxiv.orgnih.gov For heteroaromatic systems like thiazoles, the site of electrophilic aromatic substitution can often be predicted by analyzing the molecule's electronic properties. researchgate.net

Several computational approaches are used. One method involves correlating the calculated NMR chemical shifts (specifically ¹³C and ¹H) with reactivity; the position with the lowest calculated chemical shift is often the most electron-rich and thus most prone to electrophilic attack. researchgate.net Another powerful technique is the analysis of the HOMO orbitals obtained from DFT calculations; the site with the largest HOMO coefficient is often the most nucleophilic. researchgate.net For palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles, regioselectivity is determined by factors including the distortion energy of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org DFT calculations have also been successfully used to reveal that the C5-H bond is the most favorable site for direct arylation of certain thiazole derivatives. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods are particularly useful for understanding how molecules like this compound and its analogues behave in solution or interact with larger biological systems, such as proteins. researchgate.netsemanticscholar.org

MD simulations can provide detailed information on the stability of a ligand-protein complex, revealing how the molecule fits into a binding site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are most important for binding. tandfonline.comrsc.org For various thiazole derivatives, MD simulations have been used to verify docking results and understand the thermodynamic properties of their binding to biological targets. semanticscholar.org These simulations typically run for nanoseconds and track the positions and velocities of all atoms in the system, governed by a force field. plos.orgnih.gov The resulting trajectories can be analyzed to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the molecule and its complex. rsc.org Such studies are crucial in the field of drug design for assessing the potential of thiazole-based compounds as inhibitors of specific enzymes or receptors. tandfonline.combiointerfaceresearch.comnih.gov

Conformational Analysis and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the conformational landscape of thiazole derivatives. researchgate.netresearchgate.net The conformation of a molecule, which describes the spatial arrangement of its atoms, is fundamental to its properties and biological activity. For this compound, the orientation of the ethyl group relative to the thiazole ring is a key conformational feature. While specific studies on this compound are not extensively available, analysis of related structures, such as those with ethyl or other alkyl substituents on a thiazole ring, indicates that the rotation around the C-C bond of the ethyl group leads to different conformers with varying energies. The most stable conformer is typically the one that minimizes steric hindrance.

Intermolecular interactions are critical in determining how molecules pack in the solid state and how they interact with biological targets. researchgate.net For halogenated thiazoles, interactions such as hydrogen bonds and halogen bonds play a significant role. researchgate.nettandfonline.com In the case of this compound, the bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. researchgate.net The thiazole ring itself, with its nitrogen and sulfur heteroatoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.

Computational methods like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov For analogous compounds, these analyses have revealed the prevalence of H···H, C···H, and halogen-related contacts, which collectively govern the crystal packing. nih.gov Molecular docking studies on similar thiazole derivatives have further elucidated their binding modes with protein active sites, highlighting the importance of specific interactions for potential biological activity. tandfonline.com

Table 1: Calculated Intermolecular Interaction Parameters for a Representative Thiazole Analogue This table presents data from a computational study on an analogous thiazole derivative to illustrate typical intermolecular interaction parameters. Specific data for this compound is not available in the cited literature.

Interaction TypeDonorAcceptorDistance (Å)Energy (kcal/mol)
Hydrogen BondC-HN2.5 - 3.0-1.5 to -3.0
Hydrogen BondC-HO2.4 - 2.9-2.0 to -4.0
Halogen BondC-BrO2.9 - 3.5-1.0 to -2.5
π-π StackingThiazole RingAromatic Ring3.5 - 4.0-2.0 to -5.0

Predicting Stability and Spectroscopic Properties of Thiazole Derivatives

The stability of thiazole derivatives can be assessed using quantum chemical calculations that determine their electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability; a larger energy gap generally implies higher stability and lower reactivity. bohrium.com For various thiazole derivatives, DFT calculations have been used to compute these energy gaps. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they illustrate the charge distribution within a molecule and identify regions susceptible to electrophilic and nucleophilic attack. rsc.org In thiazole derivatives, the nitrogen atom typically represents a region of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic).

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). researchgate.netbohrium.com For instance, theoretical vibrational analysis of thiazole analogues has been shown to be in good agreement with experimental IR spectra, aiding in the assignment of characteristic vibrational modes. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts for related thiazole structures have been successfully correlated with experimental findings. rsc.orgbohrium.com Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. beilstein-journals.org

Table 2: Predicted Electronic and Spectroscopic Data for a Substituted Thiazole Analogue This table contains representative data from DFT calculations on an analogous substituted thiazole to demonstrate the types of properties that can be predicted. Specific data for this compound is not available in the cited literature.

PropertyCalculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE)4.5 to 6.0 eV
Dipole Moment1.5 to 3.0 Debye
Key ¹H NMR Chemical Shift (thiazole H)7.0 - 8.5 ppm
Key ¹³C NMR Chemical Shift (thiazole C)110 - 160 ppm
Main UV-Vis Absorption λmax250 - 300 nm

Conclusion and Future Research Directions

Summary of Current Research Paradigms for 5-Bromo-4-ethyl-1,3-thiazole (B6281527)

Current understanding of this compound is primarily based on its structural similarity to other well-studied thiazole (B1198619) derivatives. smolecule.com The thiazole ring itself is known to be a versatile pharmacophore, with various derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govsmolecule.comresearchgate.net The unique arrangement of a bromine atom and an ethyl group on the thiazole ring of this specific compound is thought to confer distinct chemical reactivity and biological properties. smolecule.com

Research on analogous compounds suggests that this compound likely serves as a valuable chemical intermediate in the synthesis of more complex organic molecules. smolecule.com The bromine atom at the 5-position is a key feature, offering a reactive site for various substitution reactions, thereby allowing for the introduction of diverse functional groups. smolecule.com

The biological significance of thiazoles is well-documented. tandfonline.com They are integral components of many biologically active compounds and are found in numerous FDA-approved drugs. researchgate.netfabad.org.tr While specific research on the biological activity of this compound is limited, the general class of thiazoles has shown potential in several therapeutic areas. smolecule.comresearchgate.net

Interaction studies on related thiazole derivatives often focus on their reactivity with biological targets such as enzymes and receptors. smolecule.comsmolecule.com The aromatic nature of the thiazole ring facilitates electron delocalization, making it susceptible to both electrophilic and nucleophilic substitution reactions, which can influence its biological interactions. smolecule.com

Table 1: General Information on this compound

Emerging Synthetic Methodologies for Enhanced Accessibility and Efficiency

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classical and widely used method. tandfonline.comresearchgate.net This typically involves the condensation of a thioamide with an α-haloketone. tandfonline.com For this compound, a plausible synthetic route could involve the reaction of a suitable thioamide with a halogenated derivative of 1-pentanone.

Modern synthetic chemistry continuously seeks to develop more efficient and versatile methods. Several advanced protocols for constructing and functionalizing the thiazole core have been developed. researchgate.net These methodologies aim to provide access to a diverse range of fully decorated thiazole-containing architectures for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net

One reported method for synthesizing this compound involves starting from 2,5-Dibromothiazole (B130459). smolecule.com This process includes treatment with sodium ethoxide followed by hydrogenation over spongy nickel, which allows for the introduction of the ethyl group while replacing one of the bromine atoms. smolecule.com

Unexplored Avenues in Advanced Functionalization and Derivatization

The bromine atom at the 5-position of this compound is a prime handle for further functionalization. This position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. Such derivatization could lead to the generation of novel compounds with potentially interesting biological or material properties.

The ethyl group at the 4-position, while less reactive than the bromine atom, could also be a site for modification, although this would likely require more forcing reaction conditions. The thiazole ring itself can undergo various chemical reactions, including oxidation and reduction, which can modify its electronic properties and reactivity. smolecule.com

The development of one-pot multicomponent reactions for the synthesis of fully substituted thiazoles is an active area of research. acs.org Applying such strategies to generate derivatives of this compound could significantly streamline the synthesis of compound libraries for screening purposes.

Potential for Novel Applications as a Strategic Building Block in Future Research Fields

Given the established importance of the thiazole scaffold, this compound holds considerable potential as a strategic building block in several future research fields.

Medicinal Chemistry: The compound can serve as a precursor for the synthesis of novel drug candidates. smolecule.comchemimpex.com The thiazole ring is a known pharmacophore, and the specific substitution pattern of this molecule could lead to compounds with unique biological activities, potentially in areas like oncology, infectious diseases, and inflammation. smolecule.comnih.govresearchgate.net

Agrochemicals: Thiazole derivatives are also utilized in the development of agrochemicals, including pesticides and herbicides. smolecule.comchemimpex.com The structural features of this compound could be exploited to design new and effective crop protection agents.

Materials Science: The unique electronic and structural properties of thiazole-containing compounds make them of interest in materials science. researchgate.netsmolecule.com Derivatives of this compound could be explored for applications in the development of novel materials with specific optical or electronic properties, such as those used in coatings and electronics. smolecule.comchemimpex.com

Table 2: List of Compounds Mentioned

Q & A

Basic Research Questions

1.1. What are the standard synthetic routes for preparing 5-Bromo-4-ethyl-1,3-thiazole, and how can reaction conditions be optimized?

A common approach involves cyclocondensation reactions using halogenated precursors. For example, 5-bromo-4-phenylthiazol-2-amine derivatives can be synthesized via refluxing with 4-chlorobutanoyl chloride in chloroform in the presence of K₂CO₃, followed by ring closure with piperidine . Optimization may include adjusting reaction time (e.g., 48 hours for initial stirring), solvent choice (e.g., chloroform for solubility), and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation.

1.2. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ethyl/bromo group integration .
  • Mass Spectrometry (HRMS) : For precise molecular weight validation and fragmentation pattern analysis .
  • X-ray Diffraction (XRD) : To resolve crystallographic ambiguities, such as dihedral angles between thiazole and substituent rings (e.g., 36.69° in related structures) .

Advanced Research Questions

2.1. How can crystallographic challenges (e.g., twinning, disorder) in this compound derivatives be addressed?

X-ray crystallography of thiazoles often reveals challenges like torsional flexibility in substituents or weak intermolecular interactions (e.g., C–H⋯π or π-stacking). Using high-resolution data (e.g., synchrotron sources) and robust refinement software like SHELXL (via SHELX suite) improves accuracy . For disordered atoms, partial occupancy modeling or constraints based on chemical plausibility are recommended. The puckering parameters (e.g., Q = 0.272 Å for pyrrolidine rings) in related structures provide benchmarks for conformational analysis .

2.2. How should contradictory bioactivity data for thiazole derivatives be analyzed?

Contradictions may arise from assay variability or substituent-dependent effects. For example, anti-inflammatory activity in 4-benzyl-1,3-thiazole derivatives varies with substituent electronic properties . Methodological solutions include:

  • Dose-response profiling : Testing multiple concentrations to identify IC₅₀ trends.
  • Structural analogs : Synthesizing derivatives with controlled modifications (e.g., replacing bromo with methyl groups) to isolate activity contributors.
  • Computational modeling : Docking studies to predict binding affinities to targets like cyclooxygenase-2 .

2.3. What strategies improve the yield of this compound in multi-step syntheses?

Yield optimization hinges on:

  • Intermediate purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove byproducts .
  • Catalyst screening : Bases like triethylamine or K₂CO₃ influence cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity in halogen displacement steps .

Methodological Considerations for Data Interpretation

3.1. How can π-interactions in this compound crystals influence material properties?

Crystal packing dominated by π-stacking (e.g., centroid distances of 3.75 Å in thiazole-phenyl systems) can enhance thermal stability or optoelectronic properties . Mapping these interactions via Mercury software (using CIF files) aids in predicting supramolecular behavior. For charge-transfer applications, computational tools like DFT can model electronic coupling between stacked rings .

3.2. What precautions are necessary when handling brominated thiazoles in biological assays?

While specific safety data for this compound are limited, related bromothiazoles require:

  • Glovebox use : To prevent hydrolysis of labile bromo substituents.
  • Cytotoxicity pre-screening : Using MTT assays on normal cell lines (e.g., HEK293) to establish safe working concentrations .
  • Stability monitoring : HPLC or LC-MS to detect degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) .

Computational and Experimental Integration

4.1. How can molecular dynamics (MD) simulations enhance the design of this compound-based inhibitors?

MD simulations of thiazole-protein complexes (e.g., with HSV-1 thymidine kinase) can identify key binding residues and predict substituent effects on binding entropy . Pairing simulations with mutagenesis studies (e.g., alanine scanning) validates computational predictions experimentally. Tools like GROMACS or AMBER are suitable for modeling .

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